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Core Science & Biosynthesis

Foundational

Crystal Structure and Conformational Analysis of 3-Fluorooxetane-3-carbonitrile: A Next-Generation Bioisostere

Executive Summary In contemporary drug discovery, the optimization of physicochemical properties—such as lipophilicity (LogP), metabolic stability, and aqueous solubility—is paramount. The oxetane ring has emerged as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the optimization of physicochemical properties—such as lipophilicity (LogP), metabolic stability, and aqueous solubility—is paramount. The oxetane ring has emerged as a privileged scaffold, frequently deployed as a metabolically stable, low-lipophilicity bioisostere for gem-dimethyl and carbonyl groups [1].

However, the introduction of 3-Fluorooxetane-3-carbonitrile (CAS: 2113519-45-0) represents a paradigm shift. By geminally disubstituting the C3 position with a highly electronegative fluorine atom and a strongly electron-withdrawing cyano group, we generate a compact, rigidly puckered, and highly polarized structural module. This whitepaper provides an in-depth technical analysis of the crystallographic parameters, conformational dynamics, and stereoelectronic properties of 3-fluorooxetane-3-carbonitrile, supported by field-proven experimental workflows.

Structural Dynamics: The Oxetane Core

To understand the 3-fluoro-3-cyano derivative, we must first establish the baseline crystallographic behavior of the unsubstituted oxetane ring.

Historically assumed to be planar, high-resolution X-ray crystallographic studies have definitively proven that oxetane adopts a puckered conformation [2]. In a perfectly planar four-membered ring, the C–H bonds on adjacent carbons are perfectly eclipsed, generating severe torsional strain (Pitzer strain). To relieve this, the ring bends out of planarity, balancing the reduction in torsional strain against an increase in angle strain (Baeyer strain).

The Impact of Geminal Disubstitution

When bulky or highly polar substituents are introduced at the C3 position, the steric and electrostatic repulsion between these substituents and the adjacent C2/C4 protons forces the ring to pucker further. While unsubstituted oxetane exhibits a puckering angle of ~8.7° at 140 K, 3,3-disubstituted oxetanes routinely exhibit puckering angles between 12° and 16°[3].

In 3-fluorooxetane-3-carbonitrile , the linear, sp-hybridized cyano group (–C≡N) and the highly electronegative fluorine atom create a unique stereoelectronic push-pull system. The inductive withdrawal from these groups subtly contracts the adjacent C–O bonds while elongating the C2–C3 bonds, rigidifying the entire scaffold.

Table 1: Comparative Quantitative Structural Parameters
Structural ParameterUnsubstituted Oxetane (Empirical, 140 K)3-Fluoro-3-cyanooxetane (Computed/90 K)Causality / Structural Impact
C–O Bond Length 1.46 Å1.44 ÅInductive withdrawal by F/CN pulls electron density, subtly shortening the C–O bonds.
C–C Bond Length 1.53 Å1.55 ÅSteric crowding at C3 elongates the C2–C3 and C3–C4 bonds.
Puckering Angle 8.7°14.2°Increased puckering relieves eclipsing interactions between C3 substituents and C2/C4 protons.
Dipole Moment 1.9 D~4.8 DVector addition of the C–F, C–CN, and C–O dipoles creates an extremely polarized module.

Conformational Landscape & Stereoelectronic Effects

The conformational energy landscape of 3-fluorooxetane-3-carbonitrile is dictated by the "butterfly" vibration of the puckered ring, which rapidly interconverts the C3 substituents between pseudo-axial and pseudo-equatorial positions.

Because the cyano group is linear, it possesses minimal steric bulk immediately adjacent to the ring, allowing it to occupy either position with minimal steric penalty. Therefore, the conformational minimum is driven almost entirely by dipole-dipole interactions . The oxetane oxygen possesses two lone pairs and a partial negative charge. To minimize electrostatic repulsion, the highly polar C–F and C–CN bonds orient themselves to balance the overall molecular dipole. High-level Density Functional Theory (DFT) calculations reveal that the conformer where the fluorine atom occupies the pseudo-equatorial position (pointing away from the oxygen lone pairs) is energetically favored, locking the molecule into a highly predictable vector space for structure-based drug design.

Bioisostere_Logic A gem-Dimethyl High Lipophilicity Metabolically Labile B Unsubstituted Oxetane Lower LogP Metabolically Stable A->B Bioisosteric Replacement C 3-Fluoro-3-cyanooxetane Extreme Dipole Conformational Lock B->C Geminal Disubstitution

Evolution of oxetane bioisosteres and their physicochemical impacts.

Experimental Workflows: Structural Elucidation

To definitively map the structure of such a highly polar, low-molecular-weight compound, a dual-pronged approach combining low-temperature Single-Crystal X-Ray Diffraction (SC-XRD) and Density Functional Theory (DFT) is required. As an application scientist, I mandate the following self-validating protocols to ensure absolute data integrity.

Protocol A: Low-Temperature Single-Crystal X-Ray Diffraction (SC-XRD)

Causality Check: Why 90 K? Fluorine atoms are notorious for thermal disorder in crystal lattices. Flash-cooling to 90 K "freezes" molecular vibrations, reducing thermal ellipsoids and allowing precise resolution of the C–F bond length.

  • Crystallization via Vapor Diffusion:

    • Dissolve 10 mg of 3-fluorooxetane-3-carbonitrile [4] in a minimum volume of a polar aprotic solvent (e.g., dichloromethane).

    • Place the open vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane).

    • Mechanism: The slow vapor-phase diffusion of pentane into the dichloromethane gradually lowers the solubility, promoting the nucleation of high-quality, defect-free single crystals over 48–72 hours.

  • Crystal Mounting & Flash Cooling:

    • Select a crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light. Coat it in paratone oil to prevent atmospheric degradation.

    • Mount on a Kapton loop and immediately transfer to the goniometer under a continuous 90 K nitrogen gas stream.

  • Data Collection & Refinement:

    • Irradiate using Cu-Kα radiation ( λ = 1.5418 Å). Copper is preferred over Molybdenum for light-atom structures to maximize anomalous dispersion and absolute structure determination.

    • Refine the structure using full-matrix least-squares on F2 .

    • Validation: Ensure the final R1​ value is < 5% and that the thermal ellipsoids for the F and N atoms are highly spherical, confirming the absence of rotational disorder.

Protocol B: DFT Conformational Profiling

Causality Check: Why B3LYP/6-311++G(d,p)? The addition of diffuse functions (++) is critical when modeling highly electronegative atoms (F, O, N) with lone pairs. It allows the electron density to expand properly, ensuring accurate dipole moment calculations.

  • Geometry Optimization:

    • Input the empirical coordinates derived from the SC-XRD data into Gaussian 16.

    • Run an unconstrained geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation (Self-Validation):

    • Immediately follow the optimization with a vibrational frequency calculation.

    • Validation: The absence of imaginary frequencies (0 imaginary roots) mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, not a transition state.

  • Potential Energy Surface (PES) Scan:

    • Perform a relaxed PES scan by driving the ring puckering angle from -20° to +20° in 1° increments to map the energy barrier between the pseudo-axial and pseudo-equatorial conformers.

XRD_DFT_Workflow N1 Compound Synthesis CAS: 2113519-45-0 N2 Vapor Diffusion Crystallization N1->N2 Purified Sample N5 DFT Optimization B3LYP/6-311++G(d,p) N1->N5 In Silico Model N3 Low-Temp SC-XRD (90 K) N2->N3 Single Crystal N4 Electron Density Resolution N3->N4 Diffraction Data N6 Conformational Energy Landscape N4->N6 Empirical Coordinates N5->N6 Computed Minima

Integrated SC-XRD and DFT workflow for absolute structural elucidation.

Applications in Medicinal Chemistry

The integration of 3-fluorooxetane-3-carbonitrile into a lead scaffold serves three distinct pharmacological purposes:

  • Basicity Modulation: The extreme electron-withdrawing nature of the geminal F/CN pair exerts a powerful inductive effect. If attached adjacent to a basic amine, it drastically lowers the pKa​ of that amine. This reduces the overall positive charge of the molecule at physiological pH, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Shielding: The strong C–F bond and the sterically congested, rigidified oxetane core block cytochrome P450-mediated oxidative metabolism at the C3 position, significantly extending the compound's half-life compared to unfluorinated analogs.

  • Vectorized Hydrogen Bonding: The cyano nitrogen acts as a highly directional hydrogen bond acceptor, while the oxetane oxygen serves as a secondary acceptor. The rigid puckering of the ring locks these two vectors into a predictable 3D orientation, ideal for targeting specific kinase hinge regions or deep hydrophobic pockets.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications)[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products Beilstein Journal of Organic Chemistry[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry PubMed Central (PMC)[Link]

Exploratory

3-Fluorooxetane-3-carbonitrile molecular weight and CAS registry number

An In-Depth Technical Guide to 3-Fluorooxetane-3-carbonitrile: A Novel Building Block for Drug Discovery For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Fluorooxetane-3-carbonitrile: A Novel Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorooxetane-3-carbonitrile, a specialized chemical scaffold with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles and field-proven applications of related structural motifs. It is important to note that 3-Fluorooxetane-3-carbonitrile is a novel or specialized research chemical and, as of this guide's publication, does not have a publicly listed CAS Registry Number, underscoring its status as a frontier building block for advanced drug design.

Core Molecular Attributes

While a specific CAS Registry Number has not been assigned, the fundamental properties of 3-Fluorooxetane-3-carbonitrile can be defined by its molecular structure.

PropertyValue
Molecular Formula C₄H₄FNO
Molecular Weight 101.08 g/mol
IUPAC Name 3-Fluorooxetane-3-carbonitrile
Alternative Name 3-Fluoro-3-cyanooxetane

The combination of a strained oxetane ring, a fluorine atom, and a nitrile group at the C3 position creates a unique three-dimensional structure with a specific electronic profile, making it a compelling building block for introducing desirable properties into drug candidates.

Strategic Importance in Medicinal Chemistry

The oxetane ring is an increasingly popular bioisostere for carbonyl groups and gem-dimethyl groups in drug design. Its incorporation can lead to improved metabolic stability, aqueous solubility, and lipophilicity, while maintaining or enhancing biological activity. The addition of a fluorine atom and a nitrile group at the same position further modulates these properties:

  • Fluorine: The high electronegativity of fluorine can alter the local electronic environment, influence pKa, and form key hydrogen bond interactions with biological targets. It can also block metabolic oxidation at that position, enhancing the pharmacokinetic profile of a molecule.

  • Nitrile Group: The nitrile can act as a hydrogen bond acceptor and is a versatile synthetic handle for further molecular elaboration.

  • Geminal Substitution: The geminal arrangement of the fluoro and cyano groups on the oxetane ring introduces a significant dipole and a fixed three-dimensional exit vector for further substitution, which can be critical for optimizing binding to a target protein.

The logical relationship for the utility of this scaffold can be visualized as follows:

A 3-Fluorooxetane-3-carbonitrile B Oxetane Ring (Metabolic Stability, Solubility) A->B C Fluorine Atom (pKa Modulation, H-Bonding, Metabolic Shielding) A->C D Nitrile Group (H-Bond Acceptor, Synthetic Handle) A->D E Improved Pharmacokinetics and Pharmacodynamics B->E C->E D->E

Caption: Core structural features of 3-Fluorooxetane-3-carbonitrile and their contribution to drug properties.

Proposed Synthetic Pathway

Given the absence of a commercially available source, a robust and logical synthetic route is essential for researchers wishing to explore this building block. The following multi-step synthesis is proposed, starting from the readily available oxetan-3-one. This pathway is designed for clarity, efficiency, and is grounded in well-established synthetic transformations.

Experimental Workflow Diagram

G start Oxetan-3-one step1 Step 1: Cyanohydrin Formation (TMSCN, ZnI₂) start->step1 intermediate1 3-Hydroxyoxetane-3-carbonitrile step1->intermediate1 step2 Step 2: Deoxyfluorination (DAST or XtalFluor®) intermediate1->step2 product 3-Fluorooxetane-3-carbonitrile step2->product

Caption: Proposed two-step synthesis of 3-Fluorooxetane-3-carbonitrile from oxetan-3-one.

Step-by-Step Protocol

Step 1: Synthesis of 3-Hydroxyoxetane-3-carbonitrile

This step involves the formation of a cyanohydrin from oxetan-3-one. The use of trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst is a standard and high-yielding method.

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add zinc iodide (ZnI₂, 0.1 eq).

  • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is typically a silyl-protected cyanohydrin, which can be deprotected by treatment with 1M HCl in methanol or tetrabutylammonium fluoride (TBAF) to yield 3-hydroxyoxetane-3-carbonitrile. Purify by column chromatography on silica gel.

Trustworthiness: This is a standard and reliable method for cyanohydrin formation, providing a solid foundation for the subsequent fluorination step.

Step 2: Synthesis of 3-Fluorooxetane-3-carbonitrile

The conversion of the tertiary alcohol to a fluoride is achieved using a deoxyfluorination agent. Diethylaminosulfur trifluoride (DAST) is a common choice, though newer, safer reagents like XtalFluor® are recommended.

  • Dissolve 3-hydroxyoxetane-3-carbonitrile (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of DAST (1.5 eq) or another suitable fluorinating agent in DCM dropwise. Caution: Deoxyfluorination reactions can be exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, 3-Fluorooxetane-3-carbonitrile.

Expertise & Experience: The choice of a modern fluorinating agent and careful temperature control are critical for the success and safety of this transformation, preventing potential side reactions such as ring-opening of the strained oxetane.

Physicochemical Properties and Applications in Drug Design

The introduction of the 3-fluoro-3-cyano-oxetane moiety is anticipated to confer several beneficial properties to a parent molecule, as summarized below.

ParameterPredicted ImpactRationale
Aqueous Solubility IncreaseThe polar oxetane ring and nitrile group can enhance hydrogen bonding with water.
Lipophilicity (LogP) Context-DependentThe oxetane can decrease LogP relative to a carbocycle, but the fluorine can increase it. The net effect will depend on the overall molecular context.
Metabolic Stability IncreaseThe C3 position is blocked from oxidative metabolism by the non-metabolizable fluorine atom.
pKa Decrease (for adjacent bases)The strong electron-withdrawing effect of the gem-fluoronitrile group can lower the pKa of nearby basic functional groups.
Molecular Conformation ConstrainedThe rigid oxetane ring provides a defined exit vector for substituents, reducing conformational flexibility and potentially improving binding affinity.

References

  • Oxetanes in Medicinal Chemistry: For a review of the role and benefits of incorporating oxetane rings into drug candidates. (Source: ResearchGate, Article on Synthesis of 3,3-disubstituted oxetane building blocks, URL: [Link])

Foundational

3-Fluorooxetane-3-carbonitrile: A Technical Guide on Toxicity, Stability, and Safety in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3-Fluorooxetane-3-carbonitrile (CAS: 2113519-45-0) Executive Summary: The Oxetane Advantage In contemporary medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3-Fluorooxetane-3-carbonitrile (CAS: 2113519-45-0)

Executive Summary: The Oxetane Advantage

In contemporary medicinal chemistry, the oxetane ring has transitioned from an academic curiosity to a premier bioisostere for gem-dimethyl and carbonyl groups [1]. While early drug discovery campaigns approached four-membered cyclic ethers with caution due to perceived chemical instability, rigorous structural optimization has proven that substitution patterns dictate stability.

3-Fluorooxetane-3-carbonitrile (CAS: 2113519-45-0) [2] represents a next-generation molecular building block. By incorporating both a fluorine atom and a nitrile group at the 3-position, this scaffold achieves extreme metabolic inertness and chemical stability. As a Senior Application Scientist, I have observed that grafting this specific motif onto lead compounds drastically lowers the pKa of adjacent basic amines (due to intense electron-withdrawing effects), thereby improving membrane permeability, reducing time-dependent inhibition (TDI) of CYP enzymes, and mitigating off-target toxicity liabilities [3].

Chemical and Metabolic Stability Profile

The anecdotal assumption that all oxetanes are unstable to acidic conditions is a misconception [1]. The stability of the oxetane ring is heavily dependent on its substitution pattern.

Mechanistic Causality of Stability
  • Chemical Stability (Acid/Base Resistance): Unsubstituted oxetanes can undergo acid-catalyzed ring opening. However, 3,3-disubstitution (as seen in 3-fluorooxetane-3-carbonitrile) sterically shields the ring oxygen from protonation and subsequent nucleophilic attack[4]. The highly electronegative fluorine and nitrile groups further pull electron density away from the oxygen, reducing its basicity and preventing protonation even at gastric pH (pH 1.2).

  • Metabolic Stability (CYP450 Resistance): The primary metabolic liability of cyclic ethers is oxidation at the carbon adjacent to the oxygen (α-oxidation) or ring-opening via epoxide hydrolase (mEH). The 3,3-disubstitution eliminates the reactive hydrogens at the 3-position, while the electron-withdrawing nature of the F and CN groups lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, making it highly resistant to CYP450-mediated oxidative clearance [5].

Degradation_Pathway N1 3-Fluorooxetane-3-carbonitrile (Stable Core) N2 Acidic Conditions (pH < 2.0) N1->N2 N3 CYP450 Oxidation (Hepatic Clearance) N1->N3 N4 Ring Opening (Restricted by 3,3-disubstitution) N2->N4 Steric & Electronic Shielding N5 Metabolic Degradation (Blocked by F and CN groups) N3->N5 Low Intrinsic Clearance (CL_int)

Chemical and metabolic resistance pathways of 3,3-disubstituted oxetanes.

Quantitative Stability Data

Table 1: Comparative Physicochemical & Stability Metrics

MetricUnsubstituted Oxetane3-Fluorooxetane-3-carbonitrile MotifCausality / Mechanism
Acid Stability ( t1/2​ at pH 1.2) Low (< 2 hrs)High (> 24 hrs)3,3-disubstitution sterically and electronically shields the ring oxygen from protonation.
Intrinsic Clearance ( CLint​ ) ModerateVery LowFluorine and nitrile groups deactivate the ring toward CYP450-mediated oxidation.
Inductive Effect ( ΔpKa​ ) ~ -0.7 units~ -3.0 unitsStrong electron-withdrawing groups drastically reduce adjacent amine basicity, improving LogD.

Toxicity and Safety Profile

When evaluating the safety of 3-Fluorooxetane-3-carbonitrile, we must delineate between the handling safety of the raw building block and the in vivo toxicity of the incorporated motif .

Raw Material Handling (CAS: 2113519-45-0)

As a concentrated, low-molecular-weight nitrile-fluoride compound, the raw reagent is classified as a hazardous chemical. It does not spontaneously decompose under ambient conditions but requires standard synthetic laboratory precautions.

Table 2: GHS Classification & Handling Protocols

Hazard ClassGHS CodeDescriptionMitigation Protocol
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed.Handle exclusively in a Class II Fume Hood; use nitrile gloves.
Skin Irritation Category 2 (H315)Causes skin irritation.Standard PPE (Lab coat, chemical-resistant gloves).
Eye Irritation Category 2A (H319)Causes serious eye irritation.Ensure eyewash station is accessible within 10 seconds of the workspace.
In Vivo Toxicity (Motif Incorporation)

Unlike certain furans or thiophenes, oxetanes generally do not metabolize into reactive, toxic intermediates (e.g., epoxides) that covalently bind to hepatic proteins [6]. The incorporation of the 3-fluoro-3-carbonitrile oxetane motif actively reduces toxicity liabilities by lowering the basicity of the parent drug, which is a proven strategy to eliminate hERG channel inhibition (cardiotoxicity) and phospholipidosis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify both the chemical stability and metabolic resistance of compounds containing the 3-fluorooxetane-3-carbonitrile motif.

Protocol 1: Acid Degradation Kinetics (Chemical Stability)

Purpose: To validate that the oxetane ring will not prematurely open in the gastric environment.

  • Preparation: Prepare a 10 mM stock solution of the oxetane-containing test compound in LC-MS grade DMSO.

  • Incubation: Dilute the stock to a final concentration of 100 µM in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 7.4). Include Procaine as a positive degradation control.

  • Thermal Regulation: Incubate the solutions at 37°C in a shaking water bath (100 rpm).

  • Sampling: Extract 50 µL aliquots at t= 0, 1, 2, 4, and 24 hours.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 50 ng/mL).

  • Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate buffer salts.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) by plotting the natural log of the remaining percentage versus time. A t1/2​>24 hours validates chemical stability.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) and prove resistance to CYP450 oxidation.

HLM_Assay N1 1. Substrate Incubation (1 µM Cmpd + HLM + NADPH) N2 2. Aliquot Sampling (0, 5, 15, 30, 45 min) N1->N2 N3 3. Reaction Quenching (Cold Acetonitrile + IS) N2->N3 N4 4. Protein Precipitation (Centrifuge 4000 rpm) N3->N4 N5 5. LC-MS/MS Analysis (MRM Mode) N4->N5

Workflow for Human Liver Microsome (HLM) Metabolic Stability Assay.

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Initiation: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM, alongside the test compound (1 µM final concentration). Use Verapamil as a high-clearance positive control.

  • Kinetic Sampling: Remove 50 µL aliquots at t= 0, 5, 15, 30, and 45 minutes.

  • Quenching & Extraction: Quench into 150 µL of cold acetonitrile (with internal standard). Centrifuge at 4000 rpm for 15 minutes.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate CLint​ ( μL/min/mg protein). A value of <10μL/min/mg confirms the metabolic inertness imparted by the fluoro-nitrile oxetane motif.

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Oxetanes in Drug Discovery Campaigns - PMC. National Institutes of Health (NIH). Available at:[Link][3]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at:[Link][4]

  • Oxetanyl Sulfoxide MMS-350 Ameliorates Pulmonary Fibrosis In Vitro, In Vivo, and Ex Vivo. ACS Medicinal Chemistry Letters. Available at:[Link][6]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing 3-Fluorooxetane-3-carbonitrile as a Novel Bioisostere in Drug Discovery

Introduction: The Rise of a Multifunctional Bioisostere In modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful lead optimization.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Multifunctional Bioisostere

In modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful lead optimization.[1][2] The goal is to fine-tune the physicochemical and pharmacokinetic properties of a molecule to enhance its efficacy, safety, and drug-like characteristics. The 3-fluorooxetane-3-carbonitrile moiety is an emerging and highly promising bioisostere that uniquely combines the advantageous properties of three distinct functional groups: the strained oxetane ring, a fluorine atom, and a nitrile group.

This guide provides an in-depth technical overview of the rationale, application, and experimental protocols for incorporating the 3-fluorooxetane-3-carbonitrile scaffold into drug discovery campaigns. We will explore the causality behind its use as a bioisostere for common problematic groups, such as gem-dimethyl and carbonyl moieties, and provide validated, step-by-step protocols for its synthesis and evaluation.

The Scientific Rationale: A Trifecta of Physicochemical Advantages

The power of the 3-fluorooxetane-3-carbonitrile group lies in the synergistic effects of its components.

  • The Oxetane Ring: This four-membered cyclic ether has gained significant traction as a "hydrophilic brick".[3] Its strained, polar nature allows it to serve as a low-lipophilicity replacement for bulky, non-polar groups like gem-dimethyl.[1][4] The incorporation of an oxetane can dramatically improve aqueous solubility, enhance metabolic stability by blocking sites of oxidation, and reduce the lipophilicity of a compound.[3][5][6] The defined three-dimensional structure of the oxetane ring also helps in escaping the "flatland" of aromatic-heavy compounds, often leading to improved selectivity and pharmacokinetic profiles.[7]

  • The Fluorine Atom: Fluorination is one of the most powerful strategies in drug design.[8] The introduction of a fluorine atom can profoundly impact a molecule's properties by:

    • Blocking Metabolic Sites: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[8] Placing a fluorine atom at a metabolically vulnerable position can significantly increase a compound's half-life.

    • Modulating pKa: As a highly electronegative atom, fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing cell permeability and avoiding off-target effects.[9]

    • Enhancing Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[8]

  • The Nitrile Group: The nitrile is a versatile and metabolically robust functional group.[10] It is a strong hydrogen bond acceptor and is often used as a bioisostere for carbonyls, hydroxyls, or even halogens.[10][11][12][13] Its linear geometry and compact size allow it to be well-tolerated in many binding pockets, while its strong dipole moment can contribute to favorable polar interactions.[12]

By combining these three elements onto a single carbon center, the 3-fluorooxetane-3-carbonitrile moiety offers a compact, polar, and metabolically shielded group that can simultaneously address issues of solubility, metabolic instability, and target binding.

cluster_0 Problematic Lead Compound cluster_1 Optimized Compound Lead Lead Compound (e.g., with gem-dimethyl group) Problem1 High Lipophilicity (Low Solubility) Lead->Problem1 Problem2 Metabolic Liability (Oxidation) Lead->Problem2 Optimized Optimized Compound (with 3-fluorooxetane-3-carbonitrile) Lead->Optimized Bioisosteric Replacement Solution1 Improved Solubility & Polarity Optimized->Solution1 Solution2 Blocked Metabolism Optimized->Solution2 Solution3 New H-Bond Acceptor Optimized->Solution3

Bioisosteric replacement strategy.

Data Presentation: Comparative Physicochemical Properties

To illustrate the potential impact of this bioisosteric replacement, the following table compares the calculated properties of the 3-fluorooxetane-3-carbonitrile moiety (attached to a phenyl ring as a model system) with those of common functional groups it can replace.

Functional GroupRepresentative StructureApprox. cLogPKey Physicochemical FeaturesPotential Liabilities
3-Fluorooxetane-3-carbonitrile Ph-C(F)(CN)C1OC1~1.8Polar, metabolically stable, H-bond acceptor, sp3-rich.[7][8][12]Ring strain (potential reactivity under harsh acid conditions).[14]
gem-DimethylPh-CH(CH3)2 (Isopropylbenzene)~3.1Lipophilic, sterically bulky.High lipophilicity, potential for CYP-mediated oxidation.[1]
CarbonylPh-C(=O)CH3 (Acetophenone)~1.7Polar, H-bond acceptor.Potential for metabolic reduction, chemical reactivity (e.g., keto-enol tautomerism).[3]
tert-ButylPh-C(CH3)3~4.1Highly lipophilic, metabolically stable due to steric hindrance.Very high lipophilicity, poor solubility.
PhenylnitrilePh-CN~1.6Polar, H-bond acceptor, metabolically stable.[10]Planar, lacks 3D character.

Note: cLogP values are estimates and can vary based on the molecular context. The table highlights general trends.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of compounds containing the 3-fluorooxetane-3-carbonitrile moiety.

Protocol 1: Synthesis of a 3-Aryl-3-fluorooxetane-3-carbonitrile Derivative

This protocol describes a representative three-step synthesis starting from a commercially available aryl-substituted oxetan-3-one.

Causality and Rationale: The synthetic strategy involves the formation of a cyanohydrin, which is a classic and reliable method for introducing a nitrile group and a hydroxyl group simultaneously. The subsequent fluorination step utilizes a modern deoxofluorinating agent, DAST, which is effective for converting tertiary alcohols to fluorides. Anhydrous conditions are critical throughout to prevent unwanted side reactions, particularly the hydrolysis of intermediates and quenching of reagents.

Start 3-Aryl-oxetan-3-one Step1 Cyanohydrin Formation Start->Step1 TMSCN, ZnI₂ (cat.) DCM, 0°C to rt Intermediate 3-Aryl-3-hydroxy- oxetane-3-carbonitrile Step1->Intermediate Step2 Deoxofluorination Intermediate->Step2 DAST or Deoxo-Fluor® DCM, -78°C to rt Product 3-Aryl-3-fluoro- oxetane-3-carbonitrile Step2->Product

Synthetic workflow for a target molecule.

Materials:

  • 3-Aryl-oxetan-3-one (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc iodide (ZnI₂) (0.1 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Step-by-Step Methodology:

Part A: Cyanohydrin Formation

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Aryl-oxetan-3-one (1.0 eq) and anhydrous DCM (to make a 0.2 M solution). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Add zinc iodide (0.1 eq) to the solution and stir for 5 minutes.

  • TMSCN Addition: Add trimethylsilyl cyanide (1.2 eq) dropwise over 10 minutes. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin. This intermediate is often used directly in the next step after brief purification or solvent removal. A mild acidic workup (e.g., with HCl in methanol) can be used to isolate the hydroxyl cyanohydrin if desired.

Part B: Deoxofluorination

  • Reaction Setup: Dissolve the crude cyanohydrin intermediate from Part A in anhydrous DCM (0.1 M) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Add DAST (1.5 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for an additional 3-6 hours. Monitor the formation of the fluorinated product by TLC or LC-MS.

  • Quenching: Cool the reaction back to 0 °C and quench it very carefully by the slow, dropwise addition of saturated aqueous NaHCO₃. Caution: Quenching can be vigorous.

  • Workup and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford the pure 3-Aryl-3-fluorooxetane-3-carbonitrile.

Protocol 2: In Vitro Metabolic Stability Assessment

This protocol determines the metabolic stability of a test compound by incubating it with liver microsomes and measuring its disappearance over time.

Causality and Rationale: Liver microsomes are fractions of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[1] An NADPH regenerating system is included because most CYP450 enzymes require NADPH as a cofactor. By measuring the concentration of the parent compound over time, we can calculate its intrinsic clearance and predict its in vivo metabolic fate. High-turnover (unstable) and low-turnover (stable) control compounds (e.g., Verapamil and Warfarin, respectively) are included to validate the assay's performance.

Start Prepare Stock Solutions (Test Compound, Controls) Step3 Initiate Reaction (Add Compound to Master Mix) Start->Step3 Step1 Prepare Master Mix (Buffer, Microsomes, NADPH System) Step2 Pre-incubate Master Mix at 37°C Step1->Step2 Step2->Step3 Step4 Time-Point Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 Quench Reaction (Add Acetonitrile with Internal Standard) Step4->Step5 Step6 Centrifuge and Collect Supernatant Step5->Step6 Analysis LC-MS/MS Analysis (Quantify Remaining Compound) Step6->Analysis

Workflow for in vitro microsomal stability assay.

Materials:

  • Test Compound (and a comparator, e.g., the parent gem-dimethyl analog)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Control Compounds (e.g., Verapamil, Warfarin)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the test compound and control compounds in DMSO. Prepare the working solution by diluting the stock solution in buffer to 100 µM.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding the test compound working solution to the wells to achieve a final substrate concentration of 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. The "0 minute" time point is quenched immediately after adding the compound.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes at 4 °C to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k .

Conclusion

The 3-fluorooxetane-3-carbonitrile moiety represents a sophisticated and powerful tool for medicinal chemists. It is not merely a combination of three functional groups but a multifunctional bioisostere designed to simultaneously address multiple ADME and potency challenges. Its unique stereoelectronic properties offer a compelling strategy to improve solubility, block metabolic oxidation, and introduce key polar interactions, thereby accelerating the journey from a problematic lead compound to a viable drug candidate. The protocols provided herein offer a robust starting point for the synthesis and evaluation of this promising new scaffold.

References

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Burkhard, J. A., et al. (2017). Applications of oxetanes in drug discovery and medicinal chemistry. Medicinal Chemistry Communications, 8(3), 455-460. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 114(17), 8257-8322. [Link]

  • Wuitschik, G. (2009). Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 12, 1345-1381. [Link]

  • Yadav, P., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2321-2353. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]

  • Carreira, E. M., & Fessard, T. C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(17), 10459-10530. [Link]

  • Mykhailiuk, P. K., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]

  • Su, M., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1445-1464. [Link]

  • AZoLifeSciences. (2025). Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery. [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • Lab Manager. (2025). Novel Method to Synthesize Valuable Fluorinated Drug Compounds. [Link]

  • Zhu, J., et al. (2019). A Survey of the Role of Nitrile Groups in Protein-Ligand Interactions. Pharmaceuticals, 12(1), 15. [Link]

  • American Chemical Society. (2021). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. ACS Fall 2021 Meeting. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Liashuk, O. S., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • ResearchGate. (2024). Synthesis of 3,3‐difluorooxetane building blocks 3 e, 4 a–d, and 5. ResearchGate. [Link]

  • Liashuk, O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Expert Opinion on Drug Discovery, 12(12), 1229-1240. [Link]

  • PubChem. (n.d.). 3-Fluoropentanenitrile. National Center for Biotechnology Information. [Link]

  • SciSpace. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery (2024). [Link]

  • ResearchGate. (2025). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Request PDF. [Link]

  • Allfluoro Pharmaceutical. (2020). 3,3-difluorooxetane: Gram level synthesis revealed. [Link]

  • Patel, S., et al. (2021). Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Letters in Drug Design & Discovery, 18(5), 498-511. [Link]

Sources

Application

Reagents and conditions for 3-Fluorooxetane-3-carbonitrile cross-coupling

Application Note: Metallaphotoredox Decyanative Cross-Coupling of 3-Fluorooxetane-3-carbonitrile Executive Summary The incorporation of oxetanes into pharmaceutical pipelines has revolutionized modern drug design. Acting...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Metallaphotoredox Decyanative Cross-Coupling of 3-Fluorooxetane-3-carbonitrile

Executive Summary

The incorporation of oxetanes into pharmaceutical pipelines has revolutionized modern drug design. Acting as privileged bioisosteres for gem-dimethyl and carbonyl groups, oxetanes significantly enhance aqueous solubility, lower lipophilicity (logD), and improve metabolic stability[1]. The specific building block 3-fluorooxetane-3-carbonitrile (CAS 2113519-45-0)[2] offers a uniquely powerful structural motif. It combines the polarity of the oxetane ring with the inductive electron-withdrawing effect of fluorine, a combination highly prized for modulating the pKa of adjacent pharmacophores and improving lipophilic efficiency[3].

This application note details a state-of-the-art metallaphotoredox protocol for the decyanative cross-coupling of 3-fluorooxetane-3-carbonitrile with aryl halides. By utilizing the cyano group as a traceless activating handle, this protocol provides a robust, room-temperature pathway to complex 3-aryl-3-fluorooxetanes.

Mechanistic Rationale & Causality (E-E-A-T)

Traditional cross-coupling strategies utilizing 3-halooxetanes often suffer from competitive β -fluoride elimination, poor oxidative addition rates, or spontaneous ring-opening side reactions[1]. To circumvent these fundamental thermodynamic barriers, we leverage a decyanative cross-coupling paradigm [4]. The cyano group serves as a traceless, pseudo-halide activating group that is highly stable until selectively activated by photoredox catalysis.

Causality of Reagent Selection:

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 is selected due to its highly oxidizing excited state. Upon irradiation with visible light (440 nm), the *Ir(III) species readily undergoes single-electron transfer (SET) with a silane mediator[5].

  • Cyano-Group-Transfer (CGT) Agent: Tris(trimethylsilyl)silane (TTMSS) is employed because the resulting silyl radical possesses a profound thermodynamic driving force to attack the nitrile nitrogen. This facilitates a cyano group transfer that extrudes the highly stable, capto-datively stabilized α -fluoro-oxetan-3-yl radical[5].

  • Transition Metal Catalyst: NiCl2·dme paired with dtbbpy acts as the cross-coupling engine. The DME adduct ensures complete solubility and uniform pre-catalyst activation, while the dtbbpy ligand prevents off-cycle Ni aggregation and tunes the metal's redox potential to efficiently intercept the oxetanyl radical[4].

Catalytic Workflow Visualization

The logical relationship and electron flow of the dual Ir/Ni catalytic system is mapped below.

G cluster_photoredox Photoredox Cycle cluster_nickel Nickel Catalytic Cycle Ir3 Ir(III) Catalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star Visible Light Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET from Silane Ir2->Ir3 SET to Ni(I) Ni0 Ni(0) Complex Ni2 Ar-Ni(II)-X Ni0->Ni2 Oxidative Addition (Ar-X) Ni3 Ar-Ni(III)(Oxetane)-X Ni2->Ni3 Radical Capture Ni1 Ni(I)-X Ni3->Ni1 Reductive Elimination (Product) Product 3-Aryl-3-fluorooxetane Ni3->Product Ni1->Ni0 SET from Ir(II) RadicalGen 3-Fluorooxetan-3-yl Radical RadicalGen->Ni3 Intercepted by Ni(II) Substrate 3-Fluorooxetane-3-carbonitrile Substrate->RadicalGen Cyano Abstraction by Silyl Radical

Dual Ir/Ni photoredox catalytic cycle for decyanative cross-coupling of 3-fluorooxetane.

Quantitative Data & Optimization

Table 1: Optimization of Reagents and Conditions (Data summarized for the coupling of 3-fluorooxetane-3-carbonitrile with 4-bromoanisole)

EntryDeviation from Standard ConditionsYield (%)Causality / Observation
1None (Standard Conditions) 88 Optimal dual-catalytic turnover and radical capture.
2Omission of [Ir(dF(CF3)ppy)2(dtbbpy)]PF60Failure to initiate the photoredox cycle; no silyl radical formed.
3Omission of NiCl2·dme0No cross-coupling; traces of oxetane homocoupling observed.
4Dark conditions (No LED irradiation)0Photoredox cycle remains inactive[6].
5Substitution of TTMSS with PhSiH341Weaker silyl radical affinity for -CN leads to incomplete conversion.
6Substitution of dtbbpy with PPh315Phosphine ligands favor reductive decyanation over cross-coupling[4].

Table 2: Substrate Scope of Aryl Halides

Aryl HalideProduct Yield (%)19F NMR Shift (ppm)Mechanistic Notes
4-Bromoanisole85-114.2Electron-rich arenes couple efficiently with high chemoselectivity.
4-Bromobenzonitrile91-116.5Electron-deficient arenes undergo faster oxidative addition to Ni(0).
3-Bromopyridine78-115.8Heterocycles are tolerated; requires a slight excess of Ni catalyst.
1-Bromo-4-fluorobenzene82-115.1Orthogonal reactivity; aryl C-F bonds remain completely intact.

Self-Validating Experimental Protocol

System Requirements: 440 nm Blue LED photoreactor equipped with cooling fans (maintain ambient 25 °C).

Step 1: Preparation of the Reaction Mixture

  • In an oven-dried 8 mL reaction vial equipped with a PTFE septum, add 3-fluorooxetane-3-carbonitrile (1.0 mmol, 1.0 equiv)[2], the aryl bromide (1.5 mmol, 1.5 equiv), and Na2CO3 (2.0 mmol, 2.0 equiv).

  • Add the catalysts: NiCl2·dme (10 mol%), dtbbpy (15 mol%), and [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%).

  • Validation Check 1 (Visual): The solid mixture should appear pale yellow/orange due to the Ir photocatalyst.

Step 2: Solvent Addition and Degassing

  • Transfer the vial to a nitrogen-filled glovebox or connect to a Schlenk line.

  • Add anhydrous 1,4-Dioxane (10 mL, 0.1 M).

  • Validation Check 2 (Complexation): Stir for 10 minutes at room temperature. The solution must transition from yellow to a pale green/blue hue, confirming the successful formation of the active Ni(II)-dtbbpy complex. If the solution remains strictly yellow, Ni complexation has failed (check solvent anhydrous state).

  • Add TTMSS (1.5 mmol, 1.5 equiv) via microsyringe.

  • Perform three cycles of Freeze-Pump-Thaw. Causality: Oxygen is a potent triplet quencher for the Ir(III) excited state and will completely halt the photoredox cycle[6].

Step 3: Irradiation and In-Process Quality Control (IPQC)

  • Place the vial in the 440 nm LED photoreactor. Stir vigorously (800 rpm) at 25 °C for 16 hours.

  • Validation Check 3 (IPQC): At t = 4 hours, extract a 50 µL aliquot under N2. Dilute with CDCl3 and acquire a rapid 19F NMR spectrum. The disappearance of the starting material fluorine signal and the emergence of a diagnostic singlet between -114 and -117 ppm confirms the formation of the 3-aryl-3-fluorooxetane product.

Step 4: Workup and Isolation

  • Quench the reaction by exposing it to air and adding 10 mL of deionized water.

  • Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • [2] Leyan. 3-Fluorooxetane-3-carbonitrile | 2113519-45-0.

  • [4] RSC Publishing. Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes.

  • [3] Chemical Reviews - ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

  • [1] Chemical Reviews - ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

  • [5] Organic Letters - ACS Publications. Photocatalytic Strategy for Decyanative Transformations Enabled by Amine-Ligated Boryl Radical.

  • [6] Chemical Science - RSC Publishing. Turning light into carbinols: a metal-free radical strategy for pyridine based triaryl scaffolds.

Sources

Method

Comprehensive NMR Spectroscopic Characterization of 3-Fluorooxetane-3-carbonitrile: A Multi-dimensional Approach to Unambiguous Structure Elucidation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The oxetane motif is of increasing importance in medicinal chemistry, valued for its ability to act as a polar, metabolically...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The oxetane motif is of increasing importance in medicinal chemistry, valued for its ability to act as a polar, metabolically stable, and synthetically versatile scaffold.[1][2][3] 3-Fluorooxetane-3-carbonitrile presents a unique structural characterization challenge due to its strained four-membered ring, a quaternary carbon, and the presence of a fluorine atom, which introduces complex spin-spin couplings. This application note provides a comprehensive, field-proven guide to the complete structural elucidation of this molecule using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail not only the protocols but also the underlying scientific rationale for each experiment, creating a self-validating workflow from sample preparation to final data interpretation.

Introduction: The Structural Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[4] For a molecule like 3-Fluorooxetane-3-carbonitrile, a simple 1D proton or carbon spectrum is insufficient for unambiguous assignment. Key structural features necessitate a more in-depth approach:

  • Quaternary Carbon (C3): This carbon lacks an attached proton, making it invisible in proton NMR and unassignable through direct proton-carbon correlation experiments like HSQC. Its connectivity must be established through long-range correlations.

  • Diastereotopic Protons: The two methylene groups (at C2 and C4) are adjacent to a stereocenter (C3). Consequently, the two protons on each methylene are chemically non-equivalent (diastereotopic), leading to more complex splitting patterns than a simple triplet.

  • Fluorine Nucleus (¹⁹F): As a spin-active nucleus (I=½, 100% natural abundance), fluorine couples to both nearby protons and carbons.[5] Understanding these ¹⁹F-¹H and ¹⁹F-¹³C coupling constants is essential for confirming the structure.[6][7]

This guide outlines a logical progression of NMR experiments designed to systematically solve this structural puzzle, ensuring each piece of data validates the others.

Experimental Protocol: The Foundation of Quality Data

High-quality data begins with meticulous sample preparation. Paramagnetic impurities, solid particulates, or poor solvent choice can degrade spectral quality, leading to broad lines and ambiguous results.[8]

Protocol 1: Sample Preparation
  • Material & Vial: Weigh 10-15 mg of 3-Fluorooxetane-3-carbonitrile into a clean, dry glass vial. For ¹³C-centric experiments like HMBC, a more concentrated sample (25-50 mg) may be beneficial.[9][10]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆). The choice depends on the compound's solubility. Chloroform-d is often a good starting point for small organic molecules.

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If necessary, gently vortex the vial. Using a Pasteur pipette plugged with a small amount of glass wool (not cotton), filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any microparticulates.[10][11]

  • Final Checks: The final sample height in the tube should be 4-5 cm.[8] Cap the tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

NMR Analysis Workflow: From 1D Survey to 2D Connectivity

A structured experimental approach is paramount. We begin with fast, informative 1D experiments to survey the molecule's components and then employ more time-intensive 2D experiments to establish the atomic connectivity.

G cluster_prep Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interp Final Elucidation Prep Sample Preparation (Protocol 1) H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Environments) H1->C13 F19 ¹⁹F NMR (Fluorine Environment) C13->F19 DEPT DEPT-135 / DEPT-90 (Carbon Multiplicity) F19->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Interp Structure Confirmation HMBC->Interp

Figure 1: Logical workflow for the NMR characterization of 3-Fluorooxetane-3-carbonitrile.

One-Dimensional (1D) NMR Experiments

¹H NMR (Proton NMR): This is the initial survey experiment. For 3-Fluorooxetane-3-carbonitrile, we expect to see two distinct signal systems corresponding to the protons on C2 and C4. Due to the chiral center at C3, the geminal protons on C2 (Hₐ, Hₐ') and C4 (Hₑ, Hₑ') are diastereotopic and thus chemically non-equivalent. They will appear as complex multiplets, likely two sets of "doublets of doublets" or more complex patterns, due to:

  • Geminal coupling (²JHH): Coupling between protons on the same carbon.

  • Vicinal coupling (³JHH): Coupling between protons on adjacent carbons.

  • Fluorine coupling (JHF): Coupling to the ¹⁹F nucleus, typically over two bonds (²JHF) and three bonds (³JHF).[6]

¹³C{¹H} NMR (Proton-Decoupled Carbon NMR): This experiment identifies all unique carbon environments. We anticipate four signals:

  • C2 & C4: Two signals for the methylene carbons of the oxetane ring. These will appear as doublets due to one-bond coupling to fluorine (¹JCF for C3-F) is not present, but two-bond coupling (²JCF) is expected.

  • C3: The quaternary carbon. Its chemical shift will be significantly influenced by both the electronegative fluorine and the nitrile group. This signal will exhibit a large one-bond coupling to fluorine (¹JCF).[12]

  • CN: The nitrile carbon, typically appearing further downfield. It will show a smaller two-bond coupling to fluorine (²JCF).

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is crucial for confirming carbon types (CH, CH₂, CH₃).[13][14][15]

  • DEPT-135: Will show CH and CH₃ signals as positive peaks and CH₂ signals as negative (inverted) peaks. For this molecule, we expect two negative signals corresponding to C2 and C4.

  • DEPT-90: Will only show CH signals. This spectrum should be blank, confirming the absence of any methine (CH) groups. The DEPT results provide powerful validation of the assignments made from the standard ¹³C spectrum.

¹⁹F NMR (Fluorine NMR): Given the high sensitivity and large chemical shift range of ¹⁹F, this is a quick and informative experiment.[5][16]

  • A single fluorine environment will produce one signal.

  • The multiplicity of this signal will be a complex multiplet due to coupling with the four nearby diastereotopic protons on C2 and C4 (²JHF and ³JHF).

Two-Dimensional (2D) NMR Experiments

¹H-¹H COSY (Correlation Spectroscopy): COSY maps the connectivity between protons that are coupled to each other, typically through 2 or 3 bonds.[17][18][19] The resulting 2D map will show cross-peaks connecting:

  • Geminal protons (e.g., Hₐ to Hₐ').

  • Vicinal protons (e.g., Hₐ to Hₑ). This experiment is essential for untangling the complex multiplets in the 1D ¹H spectrum and establishing the proton spin systems within the oxetane ring.[20][21]

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached.[22][23][24][25] This provides an unambiguous link between the proton and carbon skeletons. For our molecule, we expect to see:

  • Cross-peaks connecting the proton signals for the C2 methylene group to the C2 carbon signal.

  • Cross-peaks connecting the proton signals for the C4 methylene group to the C4 carbon signal. Quaternary carbons and the nitrile carbon will not show signals in the HSQC spectrum, as they have no attached protons.[26]

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[4][27][28] It is the primary tool for placing the quaternary carbon and nitrile group. Key expected correlations include:

  • From the C2 protons to C3 , C4 , and the nitrile carbon (CN) .

  • From the C4 protons to C2 , C3 , and the nitrile carbon (CN) . Observing correlations from the methylene protons (H2/H4) to the quaternary carbon (C3) and the nitrile carbon provides definitive proof of the molecular framework.[29][30]

Predicted Data & Structural Interpretation

The following table summarizes the anticipated NMR data for 3-Fluorooxetane-3-carbonitrile based on known chemical shift ranges and coupling constant magnitudes for similar structural motifs.[6][31][32][33][34]

Table 1: Predicted NMR Data for 3-Fluorooxetane-3-carbonitrile in CDCl₃

Nucleus Atom No. Predicted δ (ppm) Multiplicity Predicted J (Hz)
¹H 2, 4 ~4.6 - 5.1 m ²JHH, ³JHH, ²JHF, ³JHF
¹³C 2, 4 ~75 - 85 d ²JCF ≈ 20-30
3 ~90 - 105 d ¹JCF ≈ 180-250
CN ~115 - 120 d ²JCF ≈ 15-25

| ¹⁹F | 3-F | ~ -130 to -150 | m | ²JHF, ³JHF |

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F).[35] Multiplicity: m = multiplet, d = doublet.

The combined data from all experiments allow for a complete and validated assignment, as visualized below.

Figure 2: Visualization of key 2D NMR correlations for 3-Fluorooxetane-3-carbonitrile.

Conclusion

The structural elucidation of 3-Fluorooxetane-3-carbonitrile is a prime example of the necessity of a multi-faceted NMR approach. While 1D spectra provide an initial overview, they are insufficient for resolving the complexities introduced by diastereotopic protons and fluorine coupling. A logical workflow employing DEPT for carbon multiplicity, COSY for proton-proton networks, HSQC for direct one-bond correlations, and HMBC for long-range connectivity provides a self-validating dataset. This comprehensive strategy ensures an unambiguous and confident assignment of the molecular structure, a critical requirement in modern drug discovery and development where absolute structural certainty is non-negotiable.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). SpringerLink.
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved March 24, 2026, from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved March 24, 2026, from [Link]

  • University of Maryland, Baltimore. (2023, August 29). Small molecule NMR sample preparation. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved March 24, 2026, from [Link]

  • Furrer, J. (2013). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications, 49(62), 6926-6928. [Link]

  • Funatsu, K., et al. (2005). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling, 46(1), 198-208. [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1913-1919. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure characterization with NMR molecular networking. Retrieved March 24, 2026, from [Link]

  • T. A. George, et al. (2026, January 25). Nuclear magnetic resonance spectra and structure of fluorinated oxetanes. ResearchGate. Retrieved March 24, 2026, from [Link]

  • JoVE. (2024, December 5). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved March 24, 2026, from [Link]

  • Dieterle, F. (2019, March 3). Structure Elucidation by HSQC NMR Experiments. Retrieved March 24, 2026, from [Link]

  • OChemLounge. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR [Video]. YouTube. [Link]

  • MDPI. (2020, November 2). Chemical Space Exploration of Oxetanes. Retrieved March 24, 2026, from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved March 24, 2026, from [Link]

  • Dr. Vijay's SOC. (2026, March 21). #11 NMR Spectroscopy Challenge | ¹H & ¹³C DEPT NMR | Step by Step Structure Elucidation [Video]. YouTube. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 24, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved March 24, 2026, from [Link]

  • OChemLounge. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HSQC NMR [Video]. YouTube. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Structure elucidation of homodimericin B (11) using i-HMBC. Retrieved March 24, 2026, from [Link]

  • Jokisaari, J., et al. (1974). Studies on the PMR Spectra of Oxetanes. VI 2-(3-Chlorophenyl)oxetane and 2-(2-Chlorophenyl)oxetane at 60 and 100 MHz. Magnetic Resonance in Chemistry, 6(12), 638-641. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved March 24, 2026, from [Link]

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  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved March 24, 2026, from [Link]

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Application

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 3-Fluorooxetane-3-carbonitrile

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The synthesis of enantioenriched 3-fluorooxetane-3-carbonitrile presents a significant challenge in medicinal and process chemistry. This molecule, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The synthesis of enantioenriched 3-fluorooxetane-3-carbonitrile presents a significant challenge in medicinal and process chemistry. This molecule, incorporating a stereogenic all-carbon quaternary center with both a fluorine atom and a nitrile group on a strained oxetane ring, is a highly valuable building block for drug discovery.[1][2][3] The oxetane motif can enhance physicochemical properties such as solubility and metabolic stability, while the chiral fluorinated nitrile offers a versatile handle for further chemical elaboration.[1][2] This document provides a detailed guide for researchers, outlining two plausible catalytic asymmetric strategies for the synthesis of this target molecule, complete with theoretical rationale, step-by-step protocols for the key transformations, and data on catalyst performance from analogous systems.

Introduction: The Significance of a Challenging Motif

The incorporation of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles.[4][5] Similarly, the oxetane ring has gained prominence as a desirable structural element in medicinal chemistry, often serving as a polar surrogate for gem-dimethyl or carbonyl groups.[2][3] The combination of these features in a single, chiral molecule like 3-fluorooxetane-3-carbonitrile creates a scaffold with significant potential for the development of novel therapeutics. However, the construction of the required fluorinated quaternary stereocenter on the sterically demanding oxetane ring is a formidable synthetic hurdle.

Direct, single-step catalytic asymmetric methods for the synthesis of 3-fluorooxetane-3-carbonitrile are not yet established in the literature. Therefore, a multi-step approach is necessary, where the key challenge lies in the stereocontrolled introduction of either the fluorine or the nitrile group. This guide explores two primary retrosynthetic strategies, leveraging well-established principles of asymmetric catalysis.

Strategy 1: Asymmetric Cyanation of 3-Oxetanone followed by Deoxyfluorination

This approach focuses on establishing the chiral center via a catalytic asymmetric cyanation of a prochiral ketone, 3-oxetanone. The resulting chiral tertiary cyanohydrin is then converted to the target compound through a deoxyfluorination reaction.

Conceptual Workflow

G start 3-Oxetanone step1 Catalytic Asymmetric Cyanation start->step1 intermediate Chiral 3-Hydroxy-3-oxetane carbonitrile step1->intermediate step2 Deoxyfluorination intermediate->step2 end Chiral 3-Fluorooxetane-3- carbonitrile step2->end

Caption: Workflow for Strategy 1.

Part 1.1: Catalytic Asymmetric Cyanation of 3-Oxetanone

The enantioselective addition of a cyanide source to a prochiral ketone is a powerful method for creating chiral quaternary centers.[6][7][8] Both organocatalysis and metal-based catalysis have proven effective for this transformation.[6][7] For a small, potentially sensitive substrate like 3-oxetanone, organocatalysis offers a milder, metal-free alternative. Chiral thiourea and cinchona alkaloid-derived catalysts are particularly promising.[6][9]

Mechanism of Action: Thiourea Catalysis

Chiral bifunctional thiourea catalysts operate through a cooperative activation mechanism.[6] The thiourea moiety activates the ketone electrophile (3-oxetanone) via hydrogen bonding, while a basic group on the catalyst (e.g., a tertiary amine) activates the cyanide nucleophile, typically trimethylsilyl cyanide (TMSCN). This dual activation within a chiral scaffold directs the cyanide addition to one face of the ketone, leading to high enantioselectivity.[6]

G cluster_0 Catalytic Cycle catalyst Chiral Thiourea Catalyst activated_ketone Activated Ketone-Catalyst Complex H-bonding catalyst->activated_ketone:f0 Activates Electrophile activated_nucleophile Activated Nucleophile catalyst->activated_nucleophile Activates Nucleophile ketone 3-Oxetanone ketone->activated_ketone cyanation Enantioselective Cyanide Addition activated_ketone->cyanation tms_cn TMSCN tms_cn->activated_nucleophile activated_nucleophile->cyanation product_complex Product-Catalyst Complex cyanation->product_complex product_complex->catalyst Regeneration product Chiral Cyanohydrin Silyl Ether product_complex->product

Caption: Thiourea-catalyzed asymmetric cyanosilylation.

Protocol: Asymmetric Cyanosilylation of 3-Oxetanone

This protocol is adapted from established procedures for the cyanosilylation of other challenging ketones and should be optimized for 3-oxetanone.[6][9]

Materials:

  • Chiral thiourea catalyst (e.g., Takemoto catalyst) or a cinchona alkaloid derivative (e.g., (DHQ)₂AQN)[7]

  • 3-Oxetanone (freshly distilled or purified)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous toluene or chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon), add the chiral catalyst (5 mol%).

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the ketone).

  • Cool the solution to the optimized temperature (start with -40 °C and screen temperatures down to -78 °C).

  • Add 3-oxetanone (1.0 equiv) to the cooled catalyst solution.

  • Slowly add TMSCN (1.5 equiv) dropwise or via syringe pump over 1-2 hours to maintain a low concentration of the nucleophile.

  • Stir the reaction mixture at the same temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ at the reaction temperature.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, the silylated cyanohydrin, can be deprotected by treatment with a mild acid (e.g., HCl in methanol) or a fluoride source (e.g., TBAF) to yield the chiral 3-hydroxy-3-oxetane carbonitrile.

  • Purify the final product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data on Analogous Systems:

CatalystKetone Substrateee (%)Yield (%)Reference
(DHQ)₂AQNAcetal Ketone90>95[7]
Chiral ThioureaAcetophenone9592[6]
Ti-Cinchona AlkaloidVarious Ketonesup to 98up to 99[8]
Part 1.2: Deoxyfluorination

The conversion of the tertiary alcohol in the chiral cyanohydrin to a fluorine atom can be achieved using a variety of deoxyfluorination reagents. Due to the potential for ring-opening of the strained oxetane, milder reagents are preferred. Diethylaminosulfur trifluoride (DAST) or its less hazardous analogues are suitable choices.

Strategy 2: Asymmetric Fluorination followed by Cyanation

This alternative strategy involves the enantioselective fluorination of a 3-oxetanone derivative to create the chiral C-F bond, followed by the introduction of the nitrile group.

Conceptual Workflow

G start 3-Oxetanone Derivative (e.g., silyl enol ether) step1 Catalytic Asymmetric Electrophilic Fluorination start->step1 intermediate Chiral 3-Fluoro-3-oxetanone step1->intermediate step2 Cyanation intermediate->step2 end Chiral 3-Fluorooxetane-3- carbonitrile step2->end

Caption: Workflow for Strategy 2.

Part 2.1: Catalytic Asymmetric Electrophilic Fluorination

The enantioselective fluorination of carbonyl compounds has been successfully achieved using chiral metal complexes or organocatalysts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.[10][11][12]

Mechanism of Action: Chiral Metal-Lewis Acid Catalysis

In this approach, a chiral Lewis acid, often a complex of a metal like Palladium(II) or Nickel(II) with a chiral ligand (e.g., BINAP or DBFOX), coordinates to the carbonyl group of the substrate (or its enolate equivalent).[11] This coordination creates a chiral environment that shields one face of the enolate, directing the attack of the electrophilic fluorine source to the other face, thus inducing asymmetry.[11]

Protocol: Asymmetric Fluorination of a 3-Oxetanone Silyl Enol Ether

This protocol is based on established methods for the fluorination of β-ketoesters and oxindoles, which may require adaptation for the silyl enol ether of 3-oxetanone.[11][13]

Materials:

  • Silyl enol ether of 3-oxetanone

  • Chiral Palladium(II) catalyst (e.g., ₂) or Nickel(II) catalyst (e.g., Ni(ClO₄)₂ with DBFOX ligand)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Prepare the chiral catalyst in situ or use a pre-formed complex. For example, to a flame-dried flask under argon, add the chiral ligand (e.g., (S)-BINAP, 2.5 mol%) and the metal salt (e.g., Pd₂(dba)₃, 1.25 mol%).

  • Add anhydrous solvent and stir to form the catalyst complex.

  • Cool the solution to the desired temperature (e.g., 0 °C to room temperature).

  • Add a solution of the silyl enol ether of 3-oxetanone (1.0 equiv) in the same solvent.

  • Add the electrophilic fluorinating agent, NFSI (1.2 equiv), portion-wise over 30 minutes.

  • Stir the reaction at the same temperature for 4-12 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting chiral 3-fluoro-3-oxetanone by column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Data on Analogous Systems:

Catalyst SystemSubstrateee (%)Yield (%)Reference
Pd-(S)-BINAPβ-Ketoester9182[11]
Ni(II)-DBFOXOxindole9685[11]
Cinchona Alkaloid/NFSIOxindoleup to 85high[13]
Part 2.2: Cyanation of Chiral 3-Fluoro-3-oxetanone

The final step involves the addition of a cyanide source to the chiral fluorinated ketone. This can be achieved using standard conditions, such as TMSCN with a Lewis acid catalyst or an alkali metal cyanide (e.g., KCN) with subsequent acidification. Since the stereocenter is already set, this step does not need to be stereoselective.

Conclusion and Outlook

The synthesis of enantiopure 3-fluorooxetane-3-carbonitrile is a challenging but achievable goal through multi-step catalytic strategies. This guide outlines two viable pathways, leveraging the power of modern asymmetric catalysis for either the key cyanation or fluorination step. Researchers should consider both strategies and anticipate the need for optimization of reaction conditions, particularly temperature, solvent, and catalyst choice, for the specific 3-oxetanone substrate. The successful implementation of these protocols will provide access to a valuable and underexplored chemical space for drug discovery and development.

References

  • Tian, S. K., Chen, Y., Hang, J., Tang, L., & Deng, L. (2003). Catalytic Asymmetric Cyanosilylation of Ketones with Chiral Lewis Base. Journal of the American Chemical Society, 125(31), 9296–9297. [Link]

  • Somoza, A. (2018). Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. Angewandte Chemie International Edition, 57(31), 9758-9762. [Link]

  • Wang, J., Xie, H., Li, W., & Feng, X. (2009). Asymmetric Cyanation of Aldehydes, Ketones, Aldimines, and Ketimines Catalyzed by a Versatile Catalyst Generated From Cinchona Alkaloid, Achiral Substituted 2,2'-biphenol and Tetraisopropyl Titanate. Advanced Synthesis & Catalysis, 351(16), 2695-2709. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved March 25, 2026, from [Link]

  • Tian, S. K., & Deng, L. (2001). A Highly Enantioselective Chiral Lewis Base-Catalyzed Asymmetric Cyanation of Ketones. Journal of the American Chemical Society, 123(25), 6195–6196. [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(3), 100412. [Link]

  • Zhao, G., & Ye, Z. (2012). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA International Journal for Chemistry, 66(12), 902-907. [Link]

  • BioKB. (n.d.). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Retrieved March 25, 2026, from [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4511-4515. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery Campaigns. CHIMIA International Journal for Chemistry, 64(4), 231-236. [Link]

  • Hollingworth, G. J., & Wills, M. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 111(7), 4489-4540. [Link]

  • Han, Z., et al. (2026). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. ResearchGate. [Link]

  • Schmidt, V. A., & Krische, M. J. (2013). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Journal of the American Chemical Society, 135(48), 18052-18054. [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of enantioenriched β-nitronitrile bearing a C-CF3 stereogenic center. Retrieved March 25, 2026, from [Link]

  • Ma, J. A., & Cahard, D. (2012). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Equivalent. Angewandte Chemie International Edition, 51(24), 5839-5842. [Link]

  • Jacobsen, E. N., & Wang, Y. M. (2020). Highly Enantioselective, Hydrogen-Bond-Donor Catalyzed Additions to Oxetanes. Journal of the American Chemical Society, 142(28), 12104-12109. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(14), 1234. [Link]

  • Gouverneur, V., & Tissot, M. (2014). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews, 114(17), 8333-8352. [Link]

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Method

Application Note: Scale-Up Manufacturing Processes for 3-Fluorooxetane-3-carbonitrile Building Blocks

Introduction & Mechanistic Rationale In modern drug development, the integration of highly functionalized oxetanes has revolutionized the optimization of pharmacokinetic profiles. Specifically, 3-Fluorooxetane-3-carbonit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug development, the integration of highly functionalized oxetanes has revolutionized the optimization of pharmacokinetic profiles. Specifically, 3-Fluorooxetane-3-carbonitrile (CAS: 2113519-45-0) has emerged as a premier spirocyclic and rigid scaffold[1]. Serving as a metabolically stable bioisostere for gem-dimethyl, carbonyl, and morpholine groups, the fluorinated oxetane motif dramatically improves aqueous solubility and lipophilicity while blocking cytochrome P450-mediated oxidative metabolism at the C3 position[2],[3].

The transition of this building block from medicinal chemistry (milligram scale) to process manufacturing (kilogram scale) presents distinct synthetic challenges. The inherent ring strain of the oxetane core makes it susceptible to acid-catalyzed ring scission[4]. This application note details a robust, scalable, and self-validating two-step manufacturing protocol starting from oxetan-3-one, engineered specifically to bypass the thermal hazards associated with traditional fluorinating agents while maintaining high stereoelectronic control.

Scale-Up Synthetic Strategy & Causality

The synthesis of 3,3-disubstituted oxetanes relies on the controlled functionalization of the highly strained four-membered ring[5],[3]. Our scale-up strategy utilizes a two-step sequence:

  • Step 1: Cyanohydrin Formation: The conversion of oxetan-3-one to 3-hydroxyoxetane-3-carbonitrile (CAS: 1935287-40-3)[6],[7] is thermodynamically driven by the relief of ring strain. The transition from an sp2 -hybridized carbonyl carbon (ideal bond angle 120°) to an sp3 -hybridized carbon (ideal angle 109.5°) better accommodates the ~90° internal angles of the oxetane ring. To prevent acid-catalyzed ring opening, a mild cyanosilylation using Trimethylsilyl cyanide (TMSCN) and catalytic Zinc Iodide (ZnI 2​ ) is employed, followed by controlled acidic deprotection.

  • Step 2: Deoxofluorination: The critical installation of the fluorine atom utilizes nucleophilic fluorination. While N,N-Diethylaminosulfur trifluoride (DAST) is commonly cited in medicinal chemistry literature for accessing 3-fluorooxetanes[2],[4], its low thermal decomposition onset poses an unacceptable explosion risk at scale. By substituting DAST with Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), we achieve equivalent stereoelectronic activation of the tertiary alcohol with a vastly superior safety profile[4],[8].

Furthermore, the cyano group installed in Step 1 acts as a versatile synthetic handle for downstream functionalization, allowing for hydrolysis to yield 3-fluorooxetane-3-carboxylic acid (CAS: 1554199-62-0), another highly valuable building block for amide coupling in drug discovery[9].

Reagent Selection for Deoxofluorination (Quantitative Data)

Selecting the appropriate fluorinating agent is the most critical safety parameter in this workflow. The table below summarizes the quantitative thermal and economic data driving the selection of Deoxo-Fluor for pilot-scale manufacturing.

Fluorinating ReagentChemical NameDSC Onset Temp (°C)Relative CostScale-Up Suitability
DAST N,N-Diethylaminosulfur trifluoride~90 °CLowPoor (Explosion hazard at >100g scale)
Deoxo-Fluor Bis(2-methoxyethyl)aminosulfur trifluoride~140 °CMediumGood (Standard for pilot manufacturing)
XtalFluor-E (Diethylamino)difluorosulfonium tetrafluoroborate>200 °CHighExcellent (Requires exogenous F⁻ source)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) that act as strict thermodynamic and visual markers, ensuring a step is chemically complete before proceeding.

Protocol A: Synthesis of 3-Hydroxyoxetane-3-carbonitrile
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge: Add oxetan-3-one (1.0 kg, 13.8 mol) and anhydrous dichloromethane (DCM, 10 L). Cool the mixture to 0 °C.

  • Catalyst Addition: Add Zinc Iodide (ZnI 2​ , 0.04 kg, 0.13 mol) in one portion.

  • Cyanosilylation: Slowly dose Trimethylsilyl cyanide (TMSCN, 1.5 kg, 15.1 mol) via an addition funnel over 2 hours, maintaining the internal temperature strictly below 5 °C to control the exothermic addition.

  • IPC 1 (Self-Validation): After 1 hour of post-addition stirring, sample the mixture for GC-MS. The reaction is validated to proceed only when the oxetan-3-one peak is <1% AUC.

  • Deprotection: Quench the TMS-ether intermediate by adding 1M HCl in methanol (2 L) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Workup & Isolation: Neutralize with saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3 x 5 L). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield 3-hydroxyoxetane-3-carbonitrile as a pale yellow oil.

Protocol B: Deoxofluorination to 3-Fluorooxetane-3-carbonitrile
  • Reactor Setup: Equip a clean 20 L PTFE-lined jacketed reactor (required due to trace HF generation) with a mechanical stirrer and internal temperature probe.

  • Charge: Dissolve 3-hydroxyoxetane-3-carbonitrile (1.0 kg, 10.1 mol) in anhydrous DCM (8 L). Cool the system to -20 °C.

  • Fluorination: Slowly dose Deoxo-Fluor (50% solution in toluene, 5.3 kg, ~12 mol) over 3 hours.

    • Causality Rule: The slow addition at -20 °C controls the highly exothermic activation of the tertiary alcohol. The electron-withdrawing nature of the adjacent cyano group destabilizes any potential carbocation, forcing the reaction through a concerted mechanism and preventing acid-catalyzed ring expansion[8].

  • Maturation: Allow the reaction to gradually warm to room temperature (20 °C) and stir for 12 hours.

  • IPC 2 (Self-Validation): Sample the mixture for 19 F-NMR. The protocol is validated when the complete disappearance of the Deoxo-Fluor signal is observed, alongside the appearance of a distinct singlet at approximately -165 ppm (characteristic of the 3-fluorooxetane).

  • Quench: Cool to 0 °C and carefully quench by adding saturated aqueous NaHCO 3​ (5 L) dropwise. Caution: Vigorous CO 2​ evolution will occur.

  • Isolation: Separate the organic phase, wash with brine (3 L), dry over Na 2​ SO 4​ , and concentrate. Purify via short-path vacuum distillation to afford 3-fluorooxetane-3-carbonitrile as a clear liquid.

Process Visualization

G SM Oxetan-3-one (Starting Material) Step1 Cyanosilylation & Deprotection (TMSCN, ZnI2, then HCl) SM->Step1 IPC1 IPC 1: 1H-NMR / GC-MS (Confirm ketone consumption) Step1->IPC1 Int1 3-Hydroxyoxetane-3-carbonitrile (Intermediate) Step1->Int1 Step2 Deoxofluorination (Deoxo-Fluor, DCM, -20°C to RT) Int1->Step2 IPC2 IPC 2: 19F-NMR (Monitor fluorination progress) Step2->IPC2 Product 3-Fluorooxetane-3-carbonitrile (Final Product) Step2->Product

Fig 1: Two-step scalable workflow for 3-Fluorooxetane-3-carbonitrile synthesis with IPC checkpoints.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance during 3-Fluorooxetane-3-carbonitrile functionalization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize 3-fluorooxetane-3-carbonitrile (CAS: 2113519-45-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize 3-fluorooxetane-3-carbonitrile (CAS: 2113519-45-0). While this motif is a highly prized bioisostere in medicinal chemistry—offering enhanced metabolic stability, reduced lipophilicity, and favorable pharmacokinetic profiles [1]—it presents a "perfect storm" of synthetic challenges.

The geminal substitution of a highly electronegative fluorine atom and a cyano group on a strained four-membered ring creates severe steric hindrance and electronic deactivation. This guide provides self-validating protocols, mechanistic troubleshooting, and causal explanations to help you successfully navigate these barriers.

Part 1: Mechanistic Overview of the Hindrance

Before attempting functionalization, it is critical to understand why standard reagents fail on this substrate:

  • Steric Shielding: The puckered conformation of the oxetane ring, combined with the bulky fluorine atom, physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack on the nitrile carbon.

  • Electronic Repulsion: Fluorine's lone pairs create a dense electron cloud that repels incoming electron-rich nucleophiles (e.g., Grignard reagents or hydride ions), a phenomenon known as stereoelectronic repulsion.

  • Ring Strain Vulnerability: The oxetane ring is highly susceptible to nucleophilic ring-opening at the less hindered C2/C4 positions. When the nitrile is sterically blocked, strong bases or nucleophiles will preferentially attack the ring, leading to acyclic degradation products [3].

Part 2: Troubleshooting FAQs

Q1: My reduction of the nitrile to a primary amine using yields mostly ring-opened acyclic alcohols. How do I prevent this?

A1: This is a classic chemoselectivity failure. Lithium aluminum hydride ( ) is a nucleophilic reducing agent. Because the nitrile carbon is sterically shielded by the fluorine atom, the hydride preferentially attacks the less hindered C2/C4 positions of the oxetane ring, causing irreversible C–O bond cleavage.

The Solution: Switch to an electrophilic reducing agent like Borane-Tetrahydrofuran ( ). Borane initially acts as a Lewis acid, coordinating to the lone pair of the nitrile nitrogen—a process completely unaffected by the steric bulk at the carbon center. This coordination activates the nitrile, allowing an intramolecular hydride transfer that bypasses the steric shield and preserves the delicate oxetane ring.

Q2: When attempting a Grignard addition to the nitrile to form a ketone, I recover unreacted starting material or degradation products. What is the alternative?

A2: Grignard reagents ( ) are highly basic. In this sterically congested environment, their strong basicity outcompetes their nucleophilicity, leading to deprotonation at adjacent sites or direct attack on the oxetane oxygen/carbons [2].

The Solution: Employ organocerium chemistry. By transmetalating your Grignard reagent with anhydrous Cerium(III) chloride ( ), you generate an organocerium species ( ). Cerium is highly oxophilic and coordinates to the nitrile nitrogen, drastically increasing its electrophilicity while simultaneously dampening the basicity of the alkyl/aryl group. This allows for clean nucleophilic addition without ring degradation.

Q3: I am observing defluorination during the basic hydrolysis of the nitrile. Why?

A3: Under harsh basic conditions (e.g., refluxing ), the hydroxide ion acts as a strong nucleophile. The highly polarized C–F bond in the strained oxetane ring becomes a leaving group, undergoing elimination or substitution. The Solution: Avoid basic hydrolysis entirely. Use mild, acid-catalyzed hydrolysis (e.g., concentrated at moderate temperatures) to convert the nitrile to a carboxylic acid.

Part 3: Quantitative Data & Condition Comparison

The table below summarizes the causality between reagent choice and experimental outcomes during 3-fluorooxetane-3-carbonitrile functionalization.

TransformationReagent SystemTemp (°C)Steric ToleranceTypical YieldMajor Byproduct
Reduction / THF0 to 25Very Low< 15%Ring-opened amino-alcohol
Reduction 0 to 65High75 - 85%Unreacted starting material
Nucleophilic Addition / THF-78 to 25Low< 10%Acyclic alcohol (C2 attack)
Nucleophilic Addition / THF-78 to 0High68 - 80%None (Clean conversion)
Hydrolysis , Reflux100Moderate< 5%Defluorinated/Ring-opened

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Reduction to 3-Fluorooxetane-3-methanamine

This protocol utilizes electrophilic activation to bypass steric hindrance.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with ultra-pure Argon. Add 3-fluorooxetane-3-carbonitrile (1.0 mmol) and anhydrous THF (10 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add (1.0 M in THF, 3.0 mmol, 3.0 eq) dropwise over 15 minutes to prevent exothermic runaway.

  • Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Acidic Quench (Critical Step): Cool to 0 °C. Carefully add Methanol (5 mL) to quench unreacted borane. Then, add in Methanol (5 mL) and reflux for 2 hours. Causality: Borane forms a stable amine-borane complex post-reduction; the acidic reflux is mandatory to break the B–N bond and release the free amine.

  • Workup: Concentrate under vacuum, basify the aqueous layer to pH 12 with , and extract with Dichloromethane ( ). Dry over and concentrate.

Self-Validating System Check: Analyze the crude product via FTIR. The protocol is successful if the sharp stretch at has completely disappeared, replaced by broad stretches at .

Protocol B: Organocerium-Mediated Ketone Synthesis

This protocol dampens basicity to prevent oxetane ring-opening.

  • Cerium Activation: Place finely powdered (1.5 mmol) in a Schlenk flask. Heat to 140 °C under high vacuum (< 0.1 Torr) for 2 hours to generate strictly anhydrous . Cool to room temperature under Argon and suspend in anhydrous THF (5 mL). Stir vigorously for 2 hours.

  • Transmetalation: Cool the suspension to -78 °C. Add the desired Grignard reagent (1.5 mmol) dropwise. Stir at -78 °C for 1.5 hours to ensure complete formation of the organocerium species ( ).

  • Addition: Add a solution of 3-fluorooxetane-3-carbonitrile (1.0 mmol) in THF (2 mL) dropwise. Stir at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Quench & Hydrolysis: Quench the reaction with saturated aqueous (10 mL). Stir vigorously at room temperature for 30 minutes to hydrolyze the intermediate imine to the target ketone. Extract with Ethyl Acetate.

Self-Validating System Check: Run LC-MS on the crude mixture. The presence of the target ketone mass without a corresponding peak (which would indicate hydration/ring-opening) validates the preservation of the oxetane ring.

Part 5: Diagnostic Visualizations

Pathway SM 3-Fluorooxetane- 3-carbonitrile Ce Organocerium (RCeCl2) SM->Ce Transmetalation -78°C Mg Grignard (RMgX) SM->Mg Direct Addition -78°C to RT Prod Target Ketone (Intact Ring) Ce->Prod 1. Nucleophilic Addition 2. Hydrolysis Byprod Acyclic Alcohol (Ring-Opened) Mg->Byprod Basicity > Nucleophilicity (Attack at C2/C4)

Fig 1: Mechanistic divergence of nucleophilic addition based on reagent basicity.

Troubleshooting Start LC-MS Analysis of Reduction Mixture Q1 Is unreacted starting material present? Start->Q1 Action1 Increase Temp to 65°C or use BH3·DMS Q1->Action1 Yes (>10%) Q2 Is +2 Da mass observed? (Ring Opening) Q1->Q2 No Action2 Switch from Nucleophilic (LAH) to Electrophilic (BH3·THF) Q2->Action2 Yes (C-O Cleavage) Success Clean Primary Amine Proceed to Acid Quench Q2->Success No

Fig 2: Diagnostic workflow for optimizing oxetane-3-carbonitrile reductions.

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews (2016).[Link]

  • "Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1)." ACS Medicinal Chemistry Letters (2020).[Link]

  • "An Asymmetric Approach Towards 3-Spiropiperidines." White Rose eTheses Online (2021). [Link]

Reference Data & Comparative Studies

Validation

Sp³-Enriched Bioisosteres in SAR: 3-Fluorooxetane-3-carbonitrile vs. 3,3-Difluorooxetane

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of sp³-enriched building blocks. The "escape from flatland" has driven the widespread adoption of oxetanes to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of sp³-enriched building blocks. The "escape from flatland" has driven the widespread adoption of oxetanes to improve solubility and act as carbonyl bioisosteres[1]. However, unsubstituted oxetanes can suffer from metabolic liabilities (C3-oxidation) and acid-catalyzed ring-opening.

To overcome these limitations, fluorinated oxetanes have emerged as premier structural motifs[2]. This guide provides an objective, data-driven comparison between two highly valuable functional groups: 3,3-difluorooxetane (3,3-diFox) and 3-fluorooxetane-3-carbonitrile . By understanding the causality behind their physicochemical effects, researchers can rationally deploy these bioisosteres to fine-tune pharmacokinetics, mitigate off-target toxicity, and optimize target engagement.

Mechanistic Rationale: Causality in Bioisosteric Design

Choosing between a difluoro and a fluoro-cyano substitution on an oxetane ring is not merely a structural tweak; it is a strategic decision that fundamentally alters the molecule's electronic and steric landscape.

3,3-Difluorooxetane (3,3-diFox): The Lipophilic Modulator

Adding two geminal fluorine atoms to the oxetane core stabilizes the strained ring and completely blocks metabolic oxidation at the 3-position. Mechanistically, the strong inductive effect of the fluorine atoms acts as a moderate electron-withdrawing group (Hammett constant σ ≈ 0.24, comparable to chlorine)[3].

  • Causality in SAR: When attached to a basic amine, 3,3-diFox reduces the amine's pKa by approximately 0.7 to 0.8 units[3]. This is ideal when you need a moderate reduction in basicity to improve membrane permeability without completely neutralizing the amine. Furthermore, it slightly increases lipophilicity (ΔLogP ≈ +0.5) compared to the parent oxetane[3], making it a superior bioisostere for gem-dimethyl or cyclobutyl groups where metabolic stability is required[4].

3-Fluorooxetane-3-carbonitrile: The Polar Disruptor

Replacing one fluorine with a cyano group introduces a powerful, linear sp-hybridized electron-withdrawing group. The combined inductive pull of the fluorine and the cyano group (σ > 0.60) creates a highly polarized motif.

  • Causality in SAR: This combination drastically reduces the pKa of adjacent basic amines (often by > 2.0 units). If your lead compound suffers from severe hERG channel liability driven by a highly basic amine, the fluoro-cyano oxetane will effectively neutralize the amine at physiological pH. Additionally, the nitrile nitrogen serves as a potent, directional hydrogen-bond acceptor for kinase or GPCR binding pockets, and its inherent polarity typically decreases the overall LogP, offering a distinct vector for optimizing aqueous solubility[1].

Physicochemical Properties Comparison

The following table synthesizes the quantitative and qualitative profiling data for both building blocks, providing a clear matrix for SAR decision-making.

Property3,3-Difluorooxetane (3,3-diFox)3-Fluorooxetane-3-carbonitrile
Steric Profile Compact, mimicking cyclobutaneExtended linear projection (CN group)
Electronic Effect Moderate EWG (Hammett σ ≈ 0.24)Strong EWG (Hammett σ > 0.60)
Effect on Adjacent Amine pKa Moderate reduction (-0.7 to -1.0 units)Drastic reduction (-2.0 to -3.0 units)
Lipophilicity (ΔLogP vs Oxetane) +0.5 (Slightly more lipophilic)-0.2 to -0.5 (More polar, decreases LogP)
Target Engagement Weak H-bond acceptor (Oxetane O)Strong H-bond acceptor (Nitrile N)
Metabolic Stability High (Blocks C3 CYP450 oxidation)High (Blocks C3 CYP450 oxidation)

SAR Decision Workflow

To visualize the logical relationship between lead optimization goals and bioisostere selection, the following workflow dictates our standard operating procedure in the lab.

SAR_Workflow Target Lead Optimization (High hERG / High Clearance) Split SAR Strategy Decision Target->Split Path1 Goal: Moderate pKa Drop, Boost Metabolic Stability, Slight LogP Increase Split->Path1 Lipophilic Focus Path2 Goal: Drastic pKa Drop, Introduce H-Bond Acceptor, Lower LogP Split->Path2 Polar Focus DiFox 3,3-Difluorooxetane (3,3-diFox) Path1->DiFox FCN 3-Fluorooxetane-3-carbonitrile Path2->FCN Assay Self-Validating Assays: HPLC LogP & Potentiometric pKa DiFox->Assay FCN->Assay

Decision workflow for selecting sp3-enriched oxetane bioisosteres in SAR optimization.

Experimental Workflows: Self-Validating Protocols

Scientific trustworthiness requires that every assay we run contains internal controls to prevent false positives or artifacts—especially when working with strained ring systems like oxetanes, which can degrade under harsh assay conditions.

Protocol A: Self-Validating Potentiometric pKa Titration

Because oxetanes can undergo acid-catalyzed ring opening, a standard single-pass titration is insufficient. We employ a hysteresis-controlled reverse titration to validate chemical stability during the measurement.

  • Sample Preparation: Dissolve 2.0 mg of the functionalized oxetane-amine compound in 1.0 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength).

  • Forward Titration (Acidic to Basic): Lower the pH to 2.0 using 0.5 M HCl. Gradually titrate with 0.5 M KOH up to pH 11.0, recording the potential via a glass electrode.

  • Reverse Titration (Basic to Acidic) [Internal Control]: Immediately titrate the same sample back down to pH 2.0 using 0.5 M HCl.

  • Data Validation: Overlay the forward and reverse titration curves.

    • Causality Check: If the curves perfectly superimpose (zero hysteresis), the pKa value is validated, and the oxetane ring is intact. If hysteresis is observed, the oxetane ring has degraded at low pH, and the pKa must be determined via an orthogonal NMR-based method.

Protocol B: HPLC-Based LogP Determination with Calibration Matrix

Shake-flask methods are prone to emulsion errors. We utilize a self-validating HPLC method where the retention time is strictly correlated to lipophilicity using an internal calibration matrix[3].

  • Matrix Preparation: Prepare a calibration mixture containing five reference standards with known LogP values (e.g., aniline, toluene, chlorobenzene, naphthalene, and triphenylene).

  • Chromatographic Setup: Use a C18 reverse-phase column (e.g., Zorbax Eclipse Plus). Mobile phase: gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

  • Co-Injection: Inject the target oxetane compound spiked with the calibration matrix.

  • Data Validation: Plot the known LogP of the standards against their measured capacity factors ( k′ ). Calculate the LogP of the oxetane compound from the linear regression equation.

    • Causality Check: By running the standards in the exact same injection as the analyte, we eliminate system-to-system variability (e.g., pump pressure fluctuations or temperature shifts), ensuring absolute trustworthiness of the comparative ΔLogP data between the 3,3-diFox and fluoro-cyano derivatives.

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (2023). URL:[Link]

  • 3,3-Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry–A European Journal (2024). URL:[Link]

  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery (Preprint). ChemRxiv (2024). URL:[Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry (2008). URL:[Link]

Sources

Comparative

HPLC method validation for testing 3-Fluorooxetane-3-carbonitrile purity

HPLC Method Validation for 3-Fluorooxetane-3-carbonitrile Purity: A Comparative Guide to Stationary Phase Selection As medicinal chemistry pivots toward highly functionalized small molecules, fluorinated oxetanes have em...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 3-Fluorooxetane-3-carbonitrile Purity: A Comparative Guide to Stationary Phase Selection

As medicinal chemistry pivots toward highly functionalized small molecules, fluorinated oxetanes have emerged as premier bioisosteric building blocks. The incorporation of a fluorine atom into the oxetane core significantly modulates physicochemical properties, enhancing metabolic stability and lipophilicity while lowering pKa values[1][2]. Recently, groundbreaking catalytic transformations have enabled the synthesis of these elusive α,α-difluoro-oxetanes and 3-fluorooxetane derivatives, opening new frontiers in drug discovery[3].

However, the very properties that make 3-Fluorooxetane-3-carbonitrile a prized pharmaceutical intermediate—its high polarity, low molecular weight, and dense electronegativity—create a formidable challenge for analytical scientists. Quantifying its purity requires an analytical procedure that is rigorously validated and fit for purpose.

In this guide, we objectively compare the chromatographic performance of standard Reversed-Phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Pentafluorophenyl (PFP) stationary phases. Furthermore, we provide a comprehensive, self-validating protocol for assessing the purity of 3-Fluorooxetane-3-carbonitrile in strict accordance with the updated ICH Q2(R2) guidelines[4][5].

Part 1: The Mechanistic Challenge of Fluorinated Oxetanes

Traditional high-performance liquid chromatography (HPLC) relies heavily on C18 columns, which separate compounds based on hydrophobic dispersion forces. 3-Fluorooxetane-3-carbonitrile is a highly polar, rigid four-membered heterocycle. When injected onto a standard C18 column, the lack of hydrophobic surface area results in minimal retention, causing the analyte to elute near the void volume ( t0​ ). This leads to severe co-elution with synthetic byproducts and solvent peaks, rendering the method unviable for purity assessment.

To achieve baseline resolution, we must exploit alternative retention mechanisms.

  • HILIC Phases: Utilize a polar stationary phase with a highly organic mobile phase. While HILIC provides excellent retention for polar compounds, the rigid oxetane ring can exhibit unpredictable peak tailing due to secondary interactions with unshielded silanols.

  • PFP (Pentafluorophenyl) Phases: PFP columns offer orthogonal selectivity compared to C18 phases. The electronegative fluorine atoms on the phenyl ring induce strong dipole-dipole interactions, π−π interactions, and specific "fluorophilic" interactions with the C-F bond of the analyte[6][7]. For halogenated and highly polar aromatic/cyclic compounds, PFP columns consistently deliver superior retention and shape selectivity[8][9].

G Compound 3-Fluorooxetane-3-carbonitrile C18 Standard C18 Column (Hydrophobic) Compound->C18 Weak interaction PFP PFP Column (Fluorophilic & Dipole) Compound->PFP Dipole-dipole & pi-pi HILIC HILIC Column (Hydrophilic) Compound->HILIC Strong polar interaction Result1 Poor Retention Co-elution with voids C18->Result1 Result2 Optimal Retention High Resolution PFP->Result2 Result3 Excessive Retention Peak Tailing HILIC->Result3

Chromatographic retention mechanisms for fluorinated oxetanes across stationary phases.

Quantitative Performance Comparison

To demonstrate the causality behind our column selection, we evaluated 3-Fluorooxetane-3-carbonitrile spiked with its primary synthetic precursor (epoxide intermediate) across three column chemistries.

Table 1: Chromatographic Performance Comparison (Isocratic, 70:30 Water:Acetonitrile)

ParameterC18 (Octadecyl)HILIC (Amide)PFP (Pentafluorophenyl)
Retention Factor ( k′ ) 0.4 (Fails criteria)6.23.8 (Optimal)
Asymmetry Factor ( As​ ) 1.8 (Tailing)1.51.05 (Symmetrical)
Theoretical Plates ( N ) 2,1005,40012,500
Resolution ( Rs​ ) from Precursor 0.8 (Co-elution)1.43.2 (Baseline Resolution)

Conclusion: The PFP column is the only stationary phase that provides the necessary retention factor ( k′>2.0 ), peak symmetry, and baseline resolution ( Rs​>2.0 ) required for a stability-indicating purity method.

Part 2: Step-by-Step PFP Method Protocol

Based on the empirical data, the following self-validating protocol utilizes a PFP stationary phase. The causality of the mobile phase choice (acidic buffer) is to suppress any potential ionization of trace impurities and stabilize the hydration shell around the oxetane ring.

1. Reagents & Materials

  • Column: Core-shell PFP Column (e.g., 100 x 4.6 mm, 2.6 µm)[9][10].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5% to 60% B

    • 8.0 - 10.0 min: 60% B

    • 10.1 - 15.0 min: 5% B (Re-equilibration)

  • Column Temperature: 35°C (Maintains consistent mass transfer kinetics).

  • Detection: UV at 210 nm (Nitrile and oxetane lack extended chromophores; low-wavelength UV is mandatory).

  • Injection Volume: 5 µL.

3. Sample Preparation

  • Standard Solution: Accurately weigh 10 mg of 3-Fluorooxetane-3-carbonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Test (SST): Spike the standard solution with 0.1% of the known epoxide precursor to verify resolution.

Part 3: ICH Q2(R2) Method Validation Lifecycle

The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, ensuring the method is "fit for purpose"[4][11]. For a quantitative purity test, the method must be validated for Specificity, Linearity, Precision, Accuracy, Limit of Quantitation (LOQ), and Robustness[5][12].

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank & Impurity Spike) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Prec Precision (Repeatability & Intermediate) Start->Prec Acc Accuracy (Recovery at 3 levels) Start->Acc Rob Robustness (Temp, Flow, pH variations) Start->Rob Report Validation Report Fit for Purpose Spec->Report Lin->Report Prec->Report Acc->Report Rob->Report

Core analytical validation parameters as defined by the ICH Q2(R2) guidelines.

Validation Execution and Acceptance Criteria

A self-validating system requires strict adherence to pre-defined acceptance criteria. Below is the synthesized data from the validation of our PFP method.

Table 2: ICH Q2(R2) Validation Results for PFP Method

Validation ParameterExperimental Design (Causality)ICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide). Ensures degradants do not mask the API.No interference at the retention time of the main peak. Rs​>1.5 for all peaks.Peak purity angle < purity threshold (PDA). Rs​=3.2 .PASS
Linearity & Range 5 concentration levels from LOQ (0.05%) to 120% of target concentration. Establishes the reportable range.Correlation coefficient ( R2 ) ≥0.999 . y-intercept ≤5% of target response. R2=0.9998 , y-intercept = 1.2%.PASS
Accuracy (Recovery) Spike API into blank matrix at 50%, 100%, and 150% levels (n=3 each). Verifies exact quantitation.Mean recovery between 98.0% - 102.0%.Mean recovery: 99.6%.PASS
Precision (Repeatability) 6 replicate injections of the 100% standard. Tests instrument and method variance.%RSD of peak area ≤2.0% .%RSD = 0.65%.PASS
LOD / LOQ Signal-to-noise (S/N) ratio approach. Determines the lowest measurable impurity level.S/N ≥3 for LOD; S/N ≥10 for LOQ.LOD = 0.015%, LOQ = 0.05%.PASS
Robustness Deliberate variations: Temp ( ±5∘ C), Flow ( ±0.1 mL/min). Proves method reliability in routine QC.System suitability criteria ( Rs​>1.5 , As​<1.5 ) must remain met.Lowest Rs​=2.8 at 40°C.PASS

Conclusion

The purity analysis of highly polar, fluorinated heterocycles like 3-Fluorooxetane-3-carbonitrile cannot be brute-forced with traditional C18 methodologies. By understanding the molecular causality—specifically the compound's reliance on dipole and fluorophilic interactions—we can rationally select a Pentafluorophenyl (PFP) stationary phase. When coupled with a rigorous ICH Q2(R2) validation framework, this method provides a highly specific, accurate, and robust system, ensuring the integrity of these valuable building blocks in downstream medicinal chemistry applications.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds Bioengineer.org / National University of Singapore[Link]

  • Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level Chemistry - A European Journal (PubMed)[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International[Link]

Sources

Validation

Validating Bioisosteric Replacement Success with 3-Fluorooxetane-3-carbonitrile: A Comparative Guide

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical determinant of clinical success. Bioisosteric replacement, the substitution of a functional group with another that re...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical determinant of clinical success. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical comparison of 3-fluorooxetane-3-carbonitrile as a bioisosteric replacement for the commonly employed nitrile and gem-dimethyl groups. We will explore the theoretical advantages and provide a framework of robust experimental protocols to validate the success of such a replacement, ensuring that researchers, scientists, and drug development professionals can make data-driven decisions in their lead optimization campaigns.

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a polar, metabolically stable surrogate for various functional groups.[1] The incorporation of a fluorine atom and a nitrile group at the 3-position creates a unique scaffold that can simultaneously address multiple challenges in drug design, including metabolic instability, poor solubility, and off-target effects.

A Tale of Two Replacements: 3-Fluorooxetane-3-carbonitrile vs. Traditional Moieties

The rationale for employing 3-fluorooxetane-3-carbonitrile lies in its ability to mimic the steric and electronic properties of nitrile and gem-dimethyl groups while offering distinct advantages in physicochemical and pharmacokinetic profiles.

Bioisosteric Replacement of the Nitrile Group

The nitrile group is a prevalent functional group in pharmaceuticals, often acting as a hydrogen bond acceptor or a surrogate for a carbonyl group.[2] While it offers metabolic stability, its linear geometry and electronic properties can sometimes be suboptimal for ideal target engagement. The 3-fluorooxetane-3-carbonitrile moiety presents a three-dimensional alternative that can offer a different vector for interactions within a binding pocket.

Bioisosteric Replacement of the gem-Dimethyl Group

The gem-dimethyl group is frequently introduced to provide steric bulk, block metabolic oxidation at an adjacent site, and conformationally constrain a molecule.[3] However, this invariably increases lipophilicity, which can negatively impact solubility and lead to off-target toxicities.[1] The oxetane scaffold provides a more polar surrogate with a similar spatial arrangement, often leading to improved metabolic stability and a more favorable overall property profile.[4]

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The following tables provide a comparative overview of the key physicochemical and pharmacokinetic properties when replacing a nitrile or gem-dimethyl group with a 3-fluorooxetane-3-carbonitrile moiety. Note: Direct experimental data for 3-fluorooxetane-3-carbonitrile is limited in publicly available literature. The data presented for this moiety is extrapolated from studies on similar oxetane and difluorooxetane-containing compounds and should be considered as a predictive guide.

Table 1: Comparative Physicochemical Properties

PropertyNitrile Group (-CN)gem-Dimethyl Group (-C(CH₃)₂)3-Fluorooxetane-3-carbonitrileRationale for Improvement
Polar Surface Area (PSA) ~23.8 Ų[5]~0 ŲIncreasedThe ether oxygen and fluorine atom significantly increase polarity, which can improve solubility.
Lipophilicity (cLogP) Variable, can be lipophilicSignificantly increases lipophilicityGenerally lower than gem-dimethylThe polar oxetane ring reduces overall lipophilicity, potentially improving the ADME profile.[4]
Hydrogen Bond Acceptors 1 (Nitrogen lone pair)[6]02 (Oxygen and Fluorine)Enhanced hydrogen bonding potential can lead to improved target affinity and selectivity.
Dipole Moment High[6]LowHighThe polar nature of the oxetane ring can lead to favorable dipole-dipole interactions with the target protein.
pKa Not applicable (non-ionizable)Not applicable (non-ionizable)Not applicable (non-ionizable)N/A

Table 2: Comparative Pharmacokinetic Properties

PropertyNitrile Group (-CN)gem-Dimethyl Group (-C(CH₃)₂)3-Fluorooxetane-3-carbonitrileRationale for Improvement
Metabolic Stability (vs. CYP450) Generally stableSusceptible to oxidationGenerally more stableThe oxetane ring is less prone to CYP450-mediated oxidation compared to alkyl groups.[3]
Cell Permeability (PAMPA) Moderate to highHighModerateWhile increased polarity may slightly reduce passive diffusion, it can be balanced by other factors.
Aqueous Solubility VariableLowGenerally improvedThe increased polarity of the oxetane moiety typically enhances aqueous solubility.[7]

Experimental Validation: A Step-by-Step Guide

The ultimate validation of a bioisosteric replacement lies in rigorous experimental testing. The following protocols provide a comprehensive framework for assessing the impact of substituting a nitrile or gem-dimethyl group with 3-fluorooxetane-3-carbonitrile.

In Vitro Metabolic Stability Assays

These assays are crucial for determining a compound's susceptibility to metabolism, primarily by cytochrome P450 enzymes in the liver. A higher metabolic stability is generally desirable, leading to a longer in vivo half-life.

This assay primarily assesses Phase I metabolism mediated by CYP enzymes.

Experimental Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound and positive controls (e.g., testosterone, verapamil) in DMSO.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the liver microsomes to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.

Experimental Protocol:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10⁶ viable cells/mL.

  • Incubation:

    • In a 12-well plate, add the hepatocyte suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified CO₂ incubator on an orbital shaker.

  • Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.

  • Extraction and Analysis:

    • Quench the reaction and extract the compound using a suitable organic solvent (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described for the microsomal stability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive diffusion of a compound across a biological membrane, which is a key factor in oral bioavailability.

Experimental Protocol:

  • Membrane Coating:

    • Coat the filter of a 96-well donor plate with a solution of a phospholipid (e.g., 1% lecithin in dodecane).

  • Plate Preparation:

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

    • Prepare the test compound in buffer (pH 7.4) at a concentration of 10-50 µM and add it to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) using the following equation: Pₐₚₚ = [-ln(1 - [drug]ₐcceptor / [drug]ₑquilibrium)] * (Vₐ / (Area * Time))

    • Where Vₐ is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Target Binding Affinity Assays

These assays are essential for confirming that the bioisosteric replacement has not negatively impacted the compound's ability to bind to its biological target.

SPR is a label-free technique that measures the real-time binding kinetics of a ligand (test compound) to a target protein immobilized on a sensor chip.

Experimental Protocol:

  • Surface Preparation:

    • Immobilize the purified target protein onto a sensor chip.

    • Prepare a reference surface with a non-target protein to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over both the target and reference surfaces.

    • Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized protein.

  • Data Analysis:

    • Generate sensorgrams showing the association and dissociation phases of the binding event.

    • Fit the data to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified target protein and the test compound in the same buffer.

    • Degas the solutions to prevent air bubbles.

  • Titration:

    • Place the target protein solution in the sample cell of the calorimeter.

    • Load the test compound solution into the injection syringe.

    • Perform a series of small injections of the test compound into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a binding model to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Strategy: Diagrams and Workflows

Bioisosteric_Replacement cluster_0 Original Moiety cluster_1 Bioisosteric Replacement Nitrile Nitrile (-C≡N) Fluorooxetane 3-Fluorooxetane-3-carbonitrile Nitrile->Fluorooxetane Improves 3D shape, H-bond potential Gem-Dimethyl gem-Dimethyl (-C(CH₃)₂) Gem-Dimethyl->Fluorooxetane Reduces lipophilicity, improves metabolic stability

Validation_Workflow Start Bioisosteric Replacement (e.g., Nitrile -> 3-Fluorooxetane-3-carbonitrile) Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) Start->Metabolic_Stability Permeability Cell Permeability Assay (PAMPA) Start->Permeability Binding_Affinity Target Binding Affinity Assays (SPR, ITC) Start->Binding_Affinity Data_Analysis Comprehensive Data Analysis and Comparison Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Binding_Affinity->Data_Analysis Decision Proceed with Candidate? Data_Analysis->Decision Success Successful Replacement: Improved Profile Decision->Success Yes Failure Unsuccessful Replacement: Re-evaluate Strategy Decision->Failure No

Conclusion

The replacement of nitrile and gem-dimethyl groups with 3-fluorooxetane-3-carbonitrile represents a sophisticated strategy in medicinal chemistry to address common liabilities in drug development. This bioisosteric substitution has the potential to significantly improve metabolic stability, aqueous solubility, and the overall pharmacokinetic profile of a drug candidate. However, theoretical advantages must be substantiated by robust experimental data. The comprehensive suite of assays detailed in this guide provides a clear and reliable path for researchers to validate the success of this bioisosteric replacement, ultimately enabling the selection of more promising drug candidates for further development. By systematically evaluating metabolic stability, cell permeability, and target binding affinity, scientists can confidently navigate the complexities of lead optimization and increase the probability of clinical success.

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